molecular formula C19H28N2O4 B2524475 N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(4-isopropylphenyl)oxalamide CAS No. 2177365-62-5

N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(4-isopropylphenyl)oxalamide

Cat. No.: B2524475
CAS No.: 2177365-62-5
M. Wt: 348.443
InChI Key: SHUWZPXGNBRXQH-UHFFFAOYSA-N
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Description

N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(4-isopropylphenyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentyl ring, a hydroxyethoxy group, and an oxalamide moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(4-isopropylphenyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of cyclopentylmethylamine with 2-chloroethanol to form the hydroxyethoxy derivative. This intermediate is then reacted with 4-isopropylphenyl isocyanate to yield the final oxalamide compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(4-isopropylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group may yield 2-hydroxyethoxyacetic acid, while reduction of the oxalamide moiety could produce cyclopentylmethylamine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(4-isopropylphenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethoxy group can facilitate interactions with hydrophilic environments, while the isopropylphenyl moiety may enhance binding affinity to hydrophobic sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(4-methylphenyl)oxalamide
  • N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(4-ethylphenyl)oxalamide
  • N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(4-tert-butylphenyl)oxalamide

Uniqueness

N1-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-N2-(4-isopropylphenyl)oxalamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the isopropyl group enhances its hydrophobic interactions, potentially increasing its efficacy in certain applications compared to its analogs with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-14(2)15-5-7-16(8-6-15)21-18(24)17(23)20-13-19(25-12-11-22)9-3-4-10-19/h5-8,14,22H,3-4,9-13H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUWZPXGNBRXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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